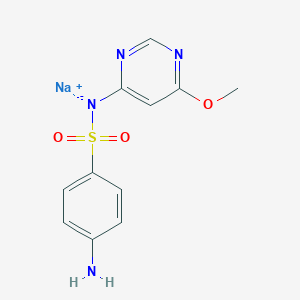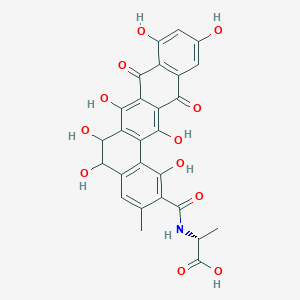
Pradimicin P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicin P is a natural product that belongs to the group of oligosaccharide antibiotics. It is produced by actinomycetes bacteria and has been found to exhibit potent antifungal and antibacterial properties. The unique structure of Pradimicin P makes it a promising candidate for the development of new drugs that can combat infectious diseases.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antiviral Properties
Pradimicins, including Pradimicin P, have been recognized for their broad-spectrum antifungal properties, showing effectiveness against various fungi such as Candida spp., Cryptococcus neoformans, and Aspergillus spp. Pradimicins bind specifically to terminal D-mannosides in fungal cell walls, disrupting cell membrane integrity. Additionally, Pradimicin P has shown potential in inhibiting HIV-1, acting as a virus entry inhibitor by interacting with the HIV-1 gp120 glycoprotein (Walsh & Giri, 2005).
Biosynthetic Gene Cluster
Research into the biosynthesis of Pradimicin P led to the discovery and characterization of its biosynthetic gene cluster in Actinomadura hibisca. The cluster consists of genes encoding polyketide synthase, enzymes for sugar biosynthesis, and tailoring enzymes. This study provides insights into the complex biosynthetic pathway of Pradimicin P (Kim et al., 2007).
Mannose-Binding Mechanism
Pradimicins, including Pradimicin P, are unique in their ability to bind D-mannose. Understanding this binding mechanism is vital for exploring their use in glycobiological research. Recent advancements in derivatization strategies have made it possible to use Pradimicins as research tools, particularly in studying mannose-containing glycans (Nakagawa & Ito, 2022).
Glycosylation in Biosynthesis
The glycosylation mechanism in Pradimicin biosynthesis has been a subject of extensive study. Research identified specific glycosyltransferases responsible for attaching sugar moieties in Pradimicin P, which is crucial for its biological activity. This understanding aids in deciphering the complex process of antibiotic biosynthesis (Jha et al., 2015).
Antineoplastic Effects
Pradimicin P has shown potential in cancer therapy due to its DNA-damaging effects on cancer cells. Its antitumor activities include inducing DNA damage, apoptosis, and cell cycle arrest. This discovery opens new avenues for Pradimicin P as a novel therapeutic option in cancer treatment (Almeida et al., 2019).
Eigenschaften
CAS-Nummer |
132971-65-4 |
|---|---|
Produktname |
Pradimicin P |
Molekularformel |
C27H21NO12 |
Molekulargewicht |
551.5 g/mol |
IUPAC-Name |
(2R)-2-[(1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C27H21NO12/c1-6-3-9-14(21(33)12(6)26(38)28-7(2)27(39)40)15-16(25(37)20(9)32)24(36)18-17(23(15)35)19(31)10-4-8(29)5-11(30)13(10)22(18)34/h3-5,7,20,25,29-30,32-33,35-37H,1-2H3,(H,28,38)(H,39,40)/t7-,20?,25?/m1/s1 |
InChI-Schlüssel |
ZYIREGFVRPWOMN-OQBCBSLASA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
Kanonische SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
Synonyme |
Pradimicin P |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



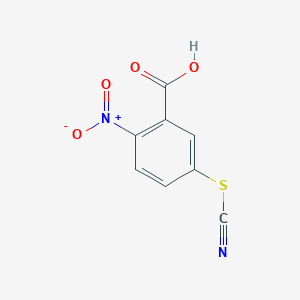
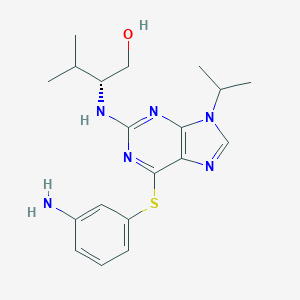
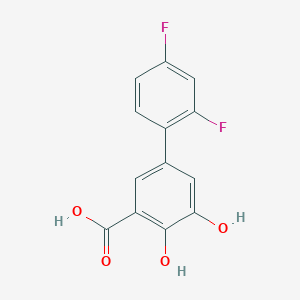
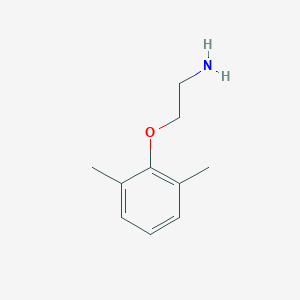
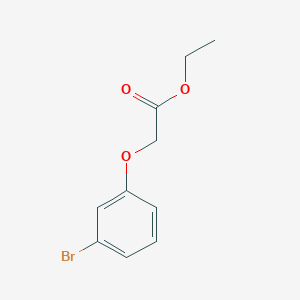
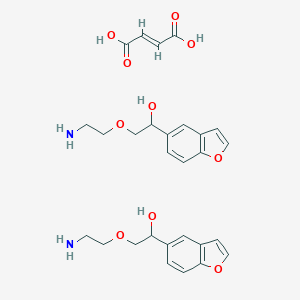
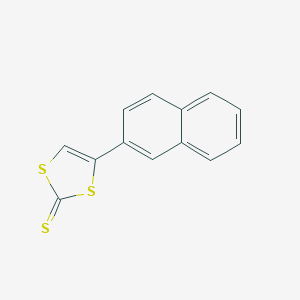
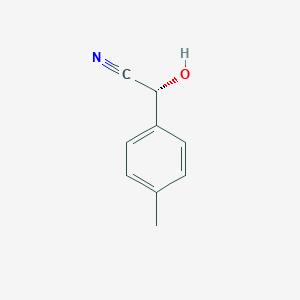
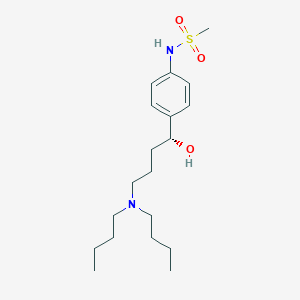
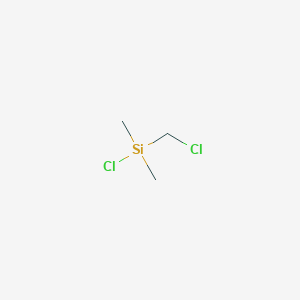
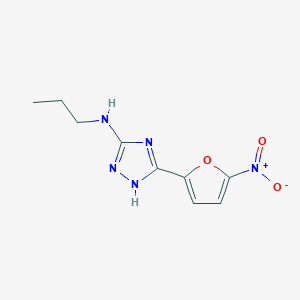
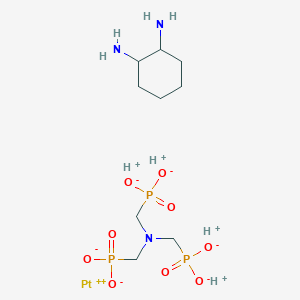
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
